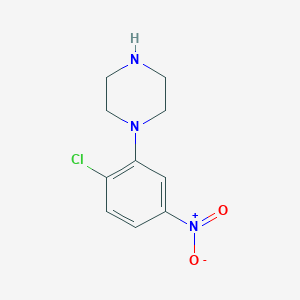

1-(2-chloro-5-nitrophenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical reactions, including alkylation, acidulation, and reduction processes. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a closely related compound, from 2,6-dichloro-nitrobenzene and piperazine involves these steps with a total yield of around 48.2% (Quan, 2006). This highlights the complexity and efficiency of synthesizing such compounds.

Scientific Research Applications

Synthesis and Chemical Structure Characterization

1-(2-chloro-5-nitrophenyl)piperazine serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds. It is derived through a series of chemical reactions including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These methods yield significant insights into the chemical behavior and structural characteristics of 1-(2-chloro-5-nitrophenyl)piperazine, facilitating the development of novel compounds with potential therapeutic applications. The structural integrity of these compounds is often confirmed through IR and NMR spectroscopy, highlighting the meticulous approach required to ascertain their composition and potential utility in pharmaceutical contexts (Quan, 2006).

Anticancer Applications

Research has highlighted the anticancer potential of derivatives and compounds related to 1-(2-chloro-5-nitrophenyl)piperazine. For instance, piperazine scaffolds have shown promising anti-proliferative properties against various cancer cell lines, including human cervical cancer HeLa cells. These compounds induce apoptosis through oxidative stress-mediated pathways, suggesting their potential as leads in the development of new anticancer therapies (Khanam et al., 2018). Additionally, novel piperazine (2-chloroethyl)-1-nitrosourea analogues have demonstrated significant anticancer activity against various human cancer cell lines, further underscoring the therapeutic relevance of compounds related to 1-(2-chloro-5-nitrophenyl)piperazine (Sowmithri et al., 2022).

Antibacterial and Antimicrobial Activities

Compounds synthesized from 1-(2-chloro-5-nitrophenyl)piperazine derivatives have exhibited potent antibacterial and antimicrobial effects. For example, novel bis(pyrazole-benzofuran) hybrids, incorporating piperazine linkers, have demonstrated significant inhibitory activities against bacterial biofilm formation and MurB enzyme, a crucial factor in bacterial cell wall synthesis. Such findings suggest the potential of these compounds in addressing bacterial resistance and the development of new antimicrobial agents (Mekky & Sanad, 2020).

properties

IUPAC Name |

1-(2-chloro-5-nitrophenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c11-9-2-1-8(14(15)16)7-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEGLLSIGXCAKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-5-nitrophenyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506872.png)

![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)

![3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5506890.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5506935.png)

![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)

![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)

![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)